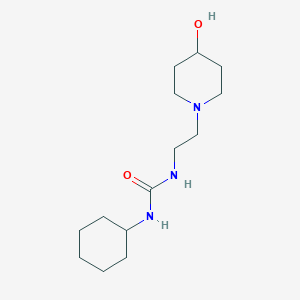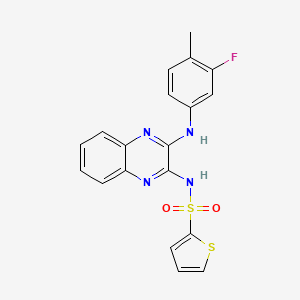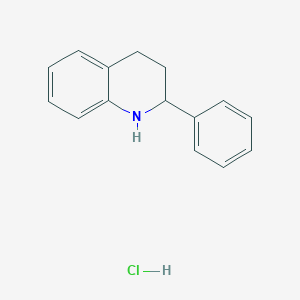![molecular formula C14H15FO B3006579 {Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone CAS No. 1198168-90-9](/img/structure/B3006579.png)
{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone" is a derivative of bicycloheptane, which is a structural motif found in various chemical compounds with potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related bicycloheptane derivatives and their synthesis, properties, and potential applications.
Synthesis Analysis
The synthesis of bicycloheptane derivatives is often achieved through the Diels-Alder reaction, a [4+2] cycloaddition, which is a common method for constructing six-membered rings. Paper describes the synthesis of bicycloheptane methanone derivatives using fly-ash catalyzed Diels-Alder reactions of cyclopentadiene with 5-chloro-2-thienyl chalcones under cooling conditions, achieving yields greater than 60%. Similarly, paper reports the synthesis of 3,4-dimethylphenyl bicycloheptane methanone derivatives using an aqueous phase fly-ash catalyzed Diels-Alder reaction with 3,4-dimethylphenyl chalcones. These methods could potentially be adapted for the synthesis of "{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of bicycloheptane derivatives is characterized by a seven-membered ring with two bridgehead carbons. The derivatives mentioned in the papers have been characterized by their physical constants and spectral data, which include various spectroscopic techniques such as NMR and IR spectroscopy. These techniques would also be applicable for analyzing the molecular structure of "{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone" to confirm its identity and purity .
Chemical Reactions Analysis
The papers provided do not detail specific reactions of "{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone"; however, they do discuss the reactivity of similar bicycloheptane derivatives. For instance, paper describes the anodic oxidation of bicycloheptenes to produce various carbonate and alcohol derivatives. This suggests that the bicycloheptane core is amenable to oxidative transformations, which could be relevant for further functionalization of "{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone".
Physical and Chemical Properties Analysis
The physical and chemical properties of bicycloheptane derivatives are influenced by their molecular structure. The derivatives synthesized in papers and are characterized by their physical constants, which likely include melting points, boiling points, and solubilities. The presence of a fluorophenyl group in "{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone" would affect its physical properties, such as increasing its lipophilicity compared to non-fluorinated analogs. The chemical properties, such as reactivity and stability, would also be influenced by the electronic effects of the fluorophenyl group.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound "{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone" and its derivatives have been extensively studied in the context of synthetic chemistry. For instance, Thirunarayanan (2014) synthesized a series of aryl bicyclo[2.2.1] heptene-2-yl-methanones, including derivatives of "{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone", through an aqueous phase fly-ash catalyzed Diels-Alder reaction. This method achieved yields of more than 60%, demonstrating the efficacy of the synthesis process (Thirunarayanan, 2014).
Biological Activities
Several studies have explored the biological activities of "{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone" derivatives. Thirunarayanan (2014) reported the antimicrobial, antioxidant, and insect antifeedant activities of synthesized methanones, showing potential in various biological applications (Thirunarayanan, 2014). Another study by the same author in 2015 focused on the synthesis of 3,4-dimethyl phenyl bicyclo methanones, which were then tested for their antimicrobial and antioxidant activities, further indicating the compound's utility in biological research (G.Thirunarayanan, 2015).
Structural Analysis
Structural analysis and characterization of such compounds are also a significant area of research. For example, a study by Gao Li-na (2012) focused on the synthetic route and structural determination of a related compound using NMR and other techniques, providing valuable insights into the molecular structure and properties of these compounds (Gao Li-na, 2012).
Potential Applications in Material Science
In addition to biological applications, derivatives of "{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone" have potential applications in material science. A study by S. Nagaraju et al. (2018) discussed the synthesis and crystal structure of a related compound, emphasizing its relevance in the field of heterocyclic compounds and their applications in material science and pharmaceuticals (S. Nagaraju et al., 2018).
Direcciones Futuras
The future directions for research on “{Bicyclo[2.2.1]heptan-2-yl}(2-fluorophenyl)methanone” and similar compounds could include further exploration of their synthesis, properties, and potential applications. Bicyclo[2.2.1]heptane compounds are of interest in the field of organic chemistry due to their unique structure .
Mecanismo De Acción
Target of Action
The primary targets of Bicyclo[2.2.1]heptan-2-yl(2-fluorophenyl)methanone are currently unknown. The compound is structurally similar to other bicyclo[2.2.1]heptane derivatives, which have been found to interact with various biological targets . .
Mode of Action
The exact mode of action of Bicyclo[22It is likely that the compound interacts with its targets in a manner similar to other bicyclo[2.2.1]heptane derivatives . These interactions can lead to changes in cellular processes, but the specifics of these changes are currently unknown.
Biochemical Pathways
The biochemical pathways affected by Bicyclo[22Given the structural similarity to other bicyclo[2.2.1]heptane derivatives, it is possible that the compound affects similar pathways . .
Result of Action
The molecular and cellular effects of Bicyclo[22Given the compound’s structural similarity to other bicyclo[2.2.1]heptane derivatives, it is likely that it has similar effects . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how a compound interacts with its targets and how it is metabolized in the body. The specific environmental factors that influence the action of bicyclo[221]heptan-2-yl(2-fluorophenyl)methanone are currently unknown .
Propiedades
IUPAC Name |
2-bicyclo[2.2.1]heptanyl-(2-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FO/c15-13-4-2-1-3-11(13)14(16)12-8-9-5-6-10(12)7-9/h1-4,9-10,12H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTUQUROZVZXYQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1CC2C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-[(2,4-difluorophenyl)methyl]-1,3-thiazol-2-yl}-3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamide](/img/structure/B3006500.png)
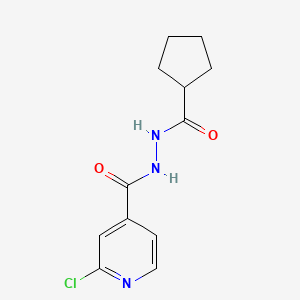
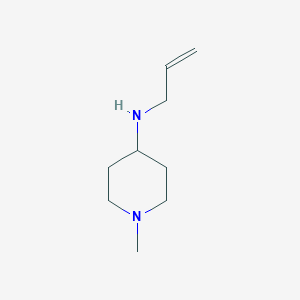
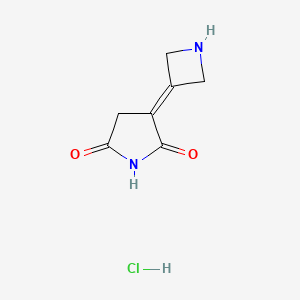
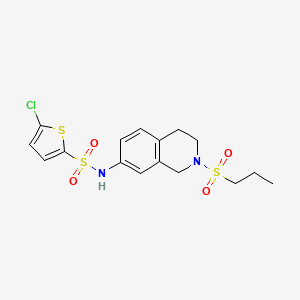
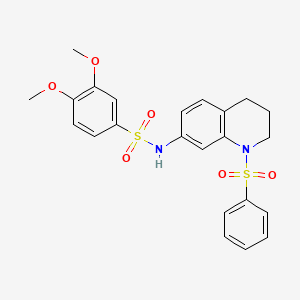
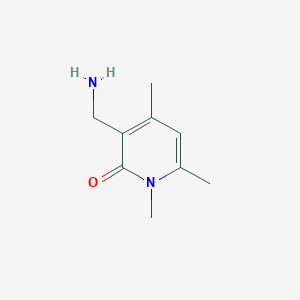
![2-{[1-(cyclohexylacetyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B3006509.png)
![4-[(3,4-dichlorobenzyl)oxy]-N'-{(E)-[2-(4-methoxyphenoxy)phenyl]methylidene}benzenecarbohydrazide](/img/structure/B3006510.png)
![N-(1-Cyanocyclopropyl)-2-(6,7-dihydro-5H-cyclopenta[f][1]benzofuran-3-yl)acetamide](/img/structure/B3006511.png)
